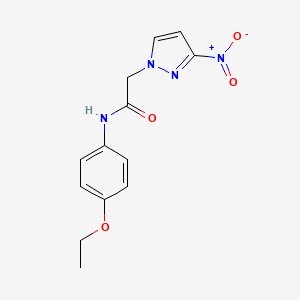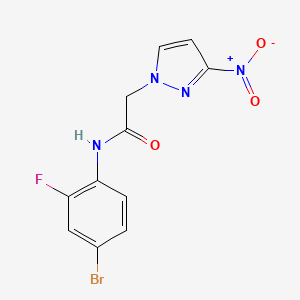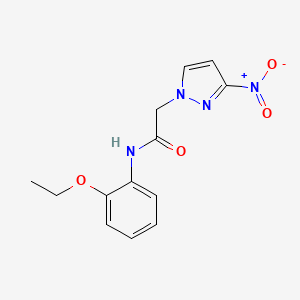![molecular formula C14H16N4O3 B3747294 2-(3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3747294.png)
2-(3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group attached to the pyrazole ring and an acetamide group linked to a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is then acylated with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to introduce the acetamide group.
Substitution: Finally, the phenyl ring is substituted with an isopropyl group using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: This yields 2-(3-amino-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide.
Oxidation of the acetamide group: This can form corresponding oxides or other derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives with potential biological activities.
Biology: The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Pyrazole derivatives, including this compound, have shown promise in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group and the pyrazole ring are key functional groups that contribute to its biological activity. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It can also modulate receptor activity by binding to specific receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also contains a pyrazole ring with nitro groups and has been studied for its energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another pyrazole derivative with nitro groups, known for its potential as an energetic material.
Uniqueness
2-(3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the presence of the acetamide group linked to a phenyl ring substituted with an isopropyl group. This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific biological and chemical properties.
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10(2)11-3-5-12(6-4-11)15-14(19)9-17-8-7-13(16-17)18(20)21/h3-8,10H,9H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQJZBNZLHVSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE](/img/structure/B3747216.png)
![2-[(7-chloroquinolin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B3747225.png)
![4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE](/img/structure/B3747228.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B3747231.png)
![3-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]PROPANOIC ACID](/img/structure/B3747235.png)
![N-BENZYL-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B3747238.png)
![N-BENZOYL-N'-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA](/img/structure/B3747245.png)
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3747264.png)
![6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B3747272.png)



![3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHYLBENZOYL)UREA](/img/structure/B3747298.png)
![1-(3-FLUOROBENZOYL)-3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA](/img/structure/B3747299.png)
